molecular formula C13H14O5 B1282524 Ethyl 2-(benzoyloxy)-3-oxobutanoate CAS No. 4620-46-6

Ethyl 2-(benzoyloxy)-3-oxobutanoate

Cat. No. B1282524
CAS RN: 4620-46-6
M. Wt: 250.25 g/mol
InChI Key: QXJXFGNDWSSQAA-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoyloxy)-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various esters derived from 3-oxobutanoate, which are commonly used in the synthesis of heterocycles, pharmaceuticals, and other organic molecules.

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-(benzoyloxy)-3-oxobutanoate has been extensively studied. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used as a precursor for synthesizing trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed reactions . Additionally, ethyl 3-oxobutanoate can react with benzene in the presence of aluminum chloride to yield various products including ethylbenzene and 3-phenylbutanoic acid . Moreover, ethyl 2-(benzoyloxy)-3-oxobutanoate can be synthesized from hippuric acid, which is converted into an oxazolone derivative and then hydrolyzed .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-(benzoyloxy)-3-oxobutanoate has been determined using various spectroscopic methods and X-ray diffraction studies. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been characterized by 1H NMR, Mass spectra, and X-ray diffraction, revealing a Z conformation about the C=C double bond . Similarly, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been elucidated, showing a Z conformation in the monoclinic crystal system .

Chemical Reactions Analysis

Ethyl 2-(benzoyloxy)-3-oxobutanoate and its analogs participate in various chemical reactions. For instance, ethyl 2-[alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates are obtained through three-component condensation reactions and can further react to form pyrazolones . The Knoevenagel condensation reaction is a common method used to synthesize substituted ethyl 3-oxobutanoates . Additionally, asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts have been explored for the production of chiral hydroxybutanoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(benzoyloxy)-3-oxobutanoate derivatives are influenced by their molecular structure. The presence of substituents like fluorine, chlorine, or methyl groups can affect the compound's antimicrobial and antioxidant activities . The crystalline structure, as determined by X-ray crystallography, provides insights into the compound's stability and potential intermolecular interactions . The stereochemistry of the compound, as in the case of asymmetric reductions, is crucial for its biological activity and is often characterized by enantiomeric excess and diastereomeric excess .

Scientific Research Applications

Enantioselective Reduction

Ethyl 2-(benzoyloxy)-3-oxobutanoate has been utilized in studies exploring enantioselective reductions. For example, Sakai et al. (1986) investigated the reduction of ethyl 2-acetoxy-3-oxobutanoate and its benzoyloxy analog using immobilized baker’s yeast, leading to the production of ethyl 2-benzoyloxy-3-hydroxybutanoates with high enantiomeric excess (e.e.) (Sakai et al., 1986).

Antimicrobial Activity

Studies have synthesized various derivatives of ethyl 2-(benzoyloxy)-3-oxobutanoate to explore their antimicrobial properties. For instance, Kumar et al. (2016) reported the synthesis and antimicrobial evaluation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showing potential antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).

Stereochemical Analysis in Microbial Reduction

Research has also focused on the stereochemical control in microbial reductions involving ethyl 2-(benzoyloxy)-3-oxobutanoate derivatives. Nakamura et al. (1990) demonstrated the reduction of ethyl 2-allyl-3-oxobutanoate by Mucor javanicus, yielding a syn-hydroxy ester with excellent stereoselectivity, which complements reductions mediated by baker's yeast (Nakamura et al., 1990).

Synthesis of Novel Derivatives

Various studies have synthesized novel derivatives of ethyl 2-(benzoyloxy)-3-oxobutanoate for different applications. Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using ethyl 4-chloro-3-oxobutanoate (Gao et al., 2011).

Antioxidant Properties

Research into the antioxidant properties of derivatives of ethyl 2-(benzoyloxy)-3-oxobutanoate has been conducted as well. Stanchev et al. (2009) investigated the antioxidant activity of several 4-hydroxycoumarin derivatives, which included ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrating significant scavenger activity (Stanchev et al., 2009).

properties

IUPAC Name

(1-ethoxy-1,3-dioxobutan-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-13(16)11(9(2)14)18-12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXFGNDWSSQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547099
Record name 1-Ethoxy-1,3-dioxobutan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzoyloxy)-3-oxobutanoate

CAS RN

4620-46-6
Record name 1-Ethoxy-1,3-dioxobutan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Sakai, T Nakamura, K Fukuda, E Amano… - Bulletin of the …, 1986 - journal.csj.jp
… In a similar reduction of ethyl 2-benzoyloxy-3-oxobutanoate (4b), erythro-selectivity was … Ethyl 2-Benzoyloxy-3-oxobutanoate (4b). A mixture of ethyl 2-chloro-3-oxobutanoate? (16.6 g, 0, …
Number of citations: 51 www.journal.csj.jp
P Cornwall, CP Dell, DW Knight - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… modification of the Cornforth procedure," a mixture of ethyl 2-benzoyloxy-3-oxobutanoate 2 3 (1 1.98 g, 48 mmol) [prepared from ethyl 3-aminocrotonate (Aldrich) and benzoyl peroxide] …
Number of citations: 17 pubs.rsc.org

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